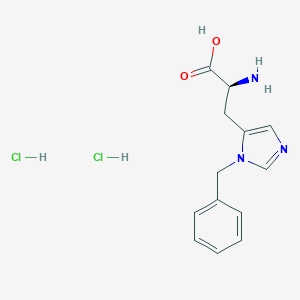

L-Histidine, 3-(phenylmethyl)-, dihydrochloride

描述

L-Histidine, 3-(phenylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C13H17Cl2N3O2. It is a derivative of the amino acid histidine, where the histidine molecule is modified by the addition of a phenylmethyl group. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

准备方法

The synthesis of L-Histidine, 3-(phenylmethyl)-, dihydrochloride typically involves the reaction of L-histidine with benzyl chloride in the presence of a suitable base. The reaction conditions often include an aqueous or organic solvent, and the product is purified through crystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

化学反应分析

L-Histidine, 3-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

科学研究应用

Nutritional Applications

L-Histidine is recognized as an essential amino acid in animal nutrition. Its dihydrochloride form is used as a dietary supplement for livestock and pets to enhance growth and overall health.

Dietary Supplementation

- Animal Health : Studies show that L-histidine supplementation can improve feed intake and growth performance in various animal species. For instance, a review indicated that excess dietary histidine can lead to adverse effects like hyperlipidemia and reduced feed intake due to its conversion to histamine, which regulates appetite .

- Safety Assessments : The European Food Safety Authority (EFSA) evaluated the safety of L-histidine monohydrochloride in animal diets. They found that while it is generally safe when used appropriately, excess amounts could disrupt trace element metabolism, notably copper and zinc .

Pharmacological Applications

L-Histidine has been investigated for its therapeutic potential in various medical conditions.

Treatment of Peptic Ulcers

- Clinical Investigations : Historical studies have explored the efficacy of histidine hydrochloride in treating peptic ulcers. Although some reports suggested positive outcomes, more recent analyses indicate mixed results regarding its therapeutic value . This inconsistency highlights the need for further research to clarify its role in ulcer treatment.

Neuroprotective Effects

- Cognitive Function : Research indicates that L-histidine may play a role in neuroprotection and cognitive function enhancement. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases .

Laboratory Research Applications

L-Histidine is utilized in various laboratory settings for biochemical assays and studies.

Crystallization Studies

- Phase Transformation : Recent research has focused on the crystallization behavior of L-histidine under different conditions. These studies are crucial for understanding its physical properties and potential applications in pharmaceutical formulations .

Structural Analysis

- Neutron Diffraction : Advanced techniques like neutron diffraction have been employed to study the structural properties of L-histidine hydrochloride monohydrate. Such analyses provide insights into its molecular interactions and stability, which are essential for developing new drug formulations .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Nutritional Supplementation | Safe for use in animal diets; excess can cause metabolic imbalances |

| Pharmacology | Mixed efficacy in treating peptic ulcers; potential neuroprotective effects |

| Laboratory Research | Important for crystallization studies; structural insights via neutron diffraction |

作用机制

The mechanism of action of L-Histidine, 3-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate enzymes, depending on the context, and can also interact with receptors to influence cellular signaling pathways .

相似化合物的比较

L-Histidine, 3-(phenylmethyl)-, dihydrochloride can be compared with other histidine derivatives, such as:

L-Histidine: The parent compound, which lacks the phenylmethyl group.

N-Acetyl-L-Histidine: Another derivative with an acetyl group instead of phenylmethyl.

L-Histidine Methyl Ester: A derivative with a methyl ester group. The uniqueness of this compound lies in its enhanced binding properties due to the phenylmethyl group, making it particularly useful in specific biochemical and pharmacological studies.

生物活性

L-Histidine, 3-(phenylmethyl)-, dihydrochloride is a derivative of the essential amino acid L-histidine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and implications in various health contexts, supported by relevant studies and data.

Overview of L-Histidine

L-Histidine is an essential amino acid involved in numerous physiological processes. It serves as a precursor for histamine, a critical neurotransmitter involved in immune responses and gastric acid secretion. The compound's unique imidazole side chain allows it to participate in proton buffering and metal ion chelation, which are vital for maintaining physiological pH and enzyme activity .

1. Proton Buffering and Metal Ion Chelation

L-Histidine's imidazole group can both donate and accept protons, making it an effective buffer in biological systems. This property is crucial in maintaining the acid-base balance within cells and tissues . Additionally, L-histidine can chelate metal ions, which plays a role in various enzymatic reactions and cellular processes.

2. Role in Enzyme Activity

Recent studies have shown that L-histidine is integral to the activity of certain enzymes, such as deoxyribozymes. For instance, L-histidine enhances the catalytic activity of L-histidine-dependent deoxyribozyme (HD3), facilitating RNA cleavage reactions . The binding affinity of L-histidine to HD3 was measured with a binding constant of approximately , indicating its significant role in enzyme function.

Antioxidant Properties

L-Histidine exhibits antioxidant activity that may mitigate oxidative stress-induced damage. Studies have demonstrated that it can reduce oxidative stress markers in various models, including those induced by cyclophosphamide . Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and stabilize free radicals.

Neurological Effects

Research indicates that L-histidine supplementation may positively impact neurological health. Increased dietary intake has been associated with improved mood states and cognitive performance . Furthermore, insufficient histidine levels have been linked to anxiety-like behaviors in animal models, suggesting its role in mental health .

Histidine Supplementation in Health Conditions

A study examining the effects of L-histidine on patients with chronic renal failure found that it could alleviate symptoms related to anemia and improve overall health outcomes . Another investigation into its role in metabolic syndrome revealed that L-histidine supplementation could enhance metabolic functions and reduce fatigue during exercise .

Data Table: Summary of Biological Activities

Safety and Toxicity

While L-histidine is generally considered safe for consumption, some studies have raised concerns regarding its supplementation in individuals with liver disease due to potential increases in ammonia levels . However, no significant adverse effects or toxicity have been reported under normal dietary conditions.

属性

IUPAC Name |

(2S)-2-amino-3-(3-benzylimidazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.2ClH/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12H,6,8,14H2,(H,17,18);2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOPXNOWILIPAG-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550474 | |

| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109013-61-8 | |

| Record name | 3-Benzyl-L-histidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。